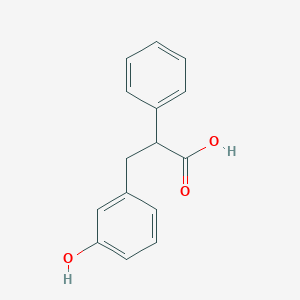

3-(3-Hydroxyphenyl)-2-phenylpropanoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-(3-Hydroxyphenyl)propanoic acid is a flavonoid metabolite formed by human microflora . It is one of the major metabolites of ingested caffeic acid and of the phenolic degradation products of proanthocyanidins, which are abundant in chocolate, by the microflora in the colon . It is suspected to have antioxidant properties . It is also a probable metabolite of m-tyrosine (3-hydroxyphenylalanine) and is reported as an excretion product of the anaerobic bacteria of the Clostridium genus .

Synthesis Analysis

An improved method to synthesize 3-(3-Hydroxyphenyl)propanoic acid (HPHPA) has been reported. The modified protocol is based on an indium-mediated sonochemical Reformatsky reaction. The synthesis is a simple two-step route as opposed to a complex four-step route previously reported in the literature that requires specialized equipment, flammable materials, and high-pressure reaction vessels .

Molecular Structure Analysis

The molecular formula of 3-(3-Hydroxyphenyl)propanoic acid is C9H10O3 . The IUPAC name is 3-(3-hydroxyphenyl)propanoic acid . The InChI is InChI=1S/C9H10O3/c10-8-3-1-2-7(6-8)4-5-9(11)12/h1-3,6,10H,4-5H2,(H,11,12) . The Canonical SMILES is C1=CC(=CC(=C1)O)CCC(=O)O .

Chemical Reactions Analysis

3-(3-Hydroxyphenyl)propanoic acid is one of the major metabolites of ingested caffeic acid and of the phenolic degradation products of proanthocyanidins by the microflora in the colon .

Physical And Chemical Properties Analysis

The molecular weight of 3-(3-Hydroxyphenyl)propanoic acid is 182.17 g/mol . It is a member of phenols and a dihydroxy monocarboxylic acid .

Scientific Research Applications

Chemo-Enzymatic Applications

3-(3-Hydroxyphenyl)-2-phenylpropanoic acid shows promise in the chemo-enzymatic synthesis of chiral compounds. Zhao et al. (2014) describe its use as a precursor for antidepressant drugs like tomoxetine hydrochloride and fluoxetine hydrochloride, utilizing Porcine pancreas lipase for enzymatic preparation of its S-isomer (Zhao, Ma, Fu, & Zhang, 2014).

Optical Resolution

Shiraiwa et al. (2003) utilized this compound for the optical resolution of threo-2-amino-3-hydroxy-3-phenylpropanoic acid, a process essential for creating optically active compounds (Shiraiwa, Saijoh, Suzuki, Yoshida, Nishimura, & Nagasawa, 2003).

Biosynthesis Research

Jarvis et al. (2000) discovered that this compound is an intermediate in the biosynthesis of benzoic acid and salicylic acid in certain plants. This finding highlights its role in the metabolic pathways of phenylalanine (Jarvis, Schaaf, & Oldham, 2000).

Industrial Chemical Precursor

The compound is investigated for its potential as a precursor in the production of chemicals like acrylic acid and its derivatives, as reported by Jers et al. (2019). This research emphasizes its significance in bioplastic production and other industrial applications (Jers, Kalantari, Garg, & Mijakovic, 2019).

Ecological Synthetic Methods

Ezawa et al. (2017) explored its use in the ecological preparation of dipeptides, demonstrating its application in green chemistry and sustainable production methods (Ezawa, Jung, Kawashima, Noguchi, & Imai, 2017).

Renewable Building Block

Trejo-Machin et al. (2017) and Pina et al. (2011) both investigated the use of this compound as a renewable building block for materials science, specifically in the context of enhancing the reactivity of molecules for the formation of benzoxazine and as a potential eco-sustainable chemical for organic synthesis and high-performance polymers (Trejo-Machin, Verge, Puchot, & Quintana, 2017); (Pina, Falletta, & Rossi, 2011).

Enzymatic Synthesis

Brem et al. (2009) developed enzymatic procedures for the synthesis of enantiomerically enriched derivatives of this compound, indicating its potential in creating specific chiral compounds (Brem, Paizs, Toșa, Vass, & Irimie, 2009).

Mechanism of Action

Target of Action

3-(3-Hydroxyphenyl)-2-phenylpropanoic acid is an organic acid detected in human urine . It is thought to be derived from nutritional sources, such as dietary phenylalanine or polyphenols

Mode of Action

It is known that phenolic compounds, which this compound is a derivative of, can interact with various cellular targets and exert antioxidant, anti-inflammatory, and other beneficial effects .

Biochemical Pathways

It is known that phenolic compounds are metabolized through various reactions such as glucuronidation, sulfonation, and methylation .

Pharmacokinetics

It is known that phenolic compounds, which this compound is a derivative of, undergo various metabolic processes including absorption, distribution, metabolism, and excretion .

Result of Action

It is known that phenolic compounds, which this compound is a derivative of, can exert various beneficial effects at the molecular and cellular levels .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the production of 3-hydroxypropionic acid, a related compound, can be improved by optimizing fermentation conditions .

Safety and Hazards

Biochemical Analysis

Biochemical Properties

3-(3-Hydroxyphenyl)-2-phenylpropanoic acid is involved in several biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is one of the major metabolites of ingested caffeic acid and the phenolic degradation products of proanthocyanidins . It is suspected to have antioxidant properties .

Cellular Effects

This compound has been found to have significant effects on various types of cells and cellular processes. For example, it has been shown to suppress osteoblastic cell senescence, promoting bone accretion in mice . It also decreases blood pressure in vivo via vessel relaxation, possibly through the release of nitric oxide by the endothelial layer .

properties

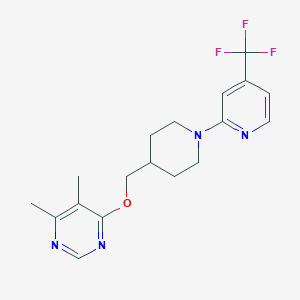

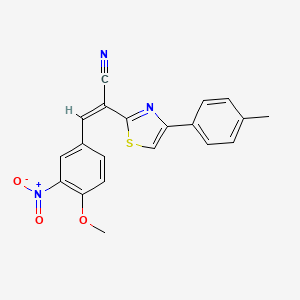

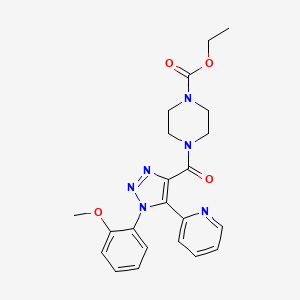

IUPAC Name |

3-(3-hydroxyphenyl)-2-phenylpropanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14O3/c16-13-8-4-5-11(9-13)10-14(15(17)18)12-6-2-1-3-7-12/h1-9,14,16H,10H2,(H,17,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBLXBLMCMACDSZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(CC2=CC(=CC=C2)O)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Chloro-N-[4-[2-(hydroxymethyl)pyrrolidin-1-yl]sulfonylphenyl]acetamide](/img/structure/B2378794.png)

![1-(4-methoxyphenyl)-8-methyl-3-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2378802.png)

![4-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]-3-methylsulfanylbenzoic acid](/img/structure/B2378803.png)

![N1-(2-([2,3'-bithiophen]-5-yl)-2-hydroxyethyl)-N2-(5-methylisoxazol-3-yl)oxalamide](/img/structure/B2378804.png)

![5-chloro-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)thiophene-2-sulfonamide](/img/structure/B2378812.png)

![N-[4-(4-benzylpiperazin-1-yl)phenyl]-2-chloroacetamide hydrochloride](/img/structure/B2378813.png)

![[2-(3-Methylanilino)-2-oxoethyl] 5,6-dichloropyridine-3-carboxylate](/img/structure/B2378814.png)

![2-(2-ethoxy-4-formylphenoxy)-N-[3-(methylsulfanyl)phenyl]acetamide](/img/structure/B2378816.png)